molecular formula C10H6Cl2N2O B13286431 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13286431
M. Wt: 241.07 g/mol
InChI Key: BUNHIQMCHBHYGM-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with 4-chloro-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring attaches to the benzaldehyde moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing specialized applications in various fields .

Biological Activity

3-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde, with the CAS number 1694972-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C10H6Cl2N2O
  • Molecular Weight : 241.07 g/mol
  • Structure : The compound features a benzaldehyde moiety substituted with two chlorine atoms and a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. The presence of the pyrazole ring in this compound suggests potential antiproliferative effects against various cancer cell lines. Studies have shown that related pyrazole derivatives can inhibit the growth of cancer cells, including:

  • Breast Cancer : Compounds similar to this compound have demonstrated effectiveness against MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells have also been targets in studies showcasing the anticancer potential of pyrazole derivatives .

Antibacterial and Antifungal Activity

The compound's structural features may contribute to antibacterial and antifungal activities. Similar pyrazole derivatives have been tested against various pathogens, showing promising results:

  • Antibacterial Activity : Pyrazole compounds have been noted for their effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
PathogenMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

Anti-inflammatory Activity

Recent studies highlight the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been identified as selective COX-2 inhibitors, offering therapeutic avenues for inflammatory conditions .

Case Studies

  • Synthesis and Evaluation of Pyrazole Derivatives :
    A study synthesized various pyrazole derivatives and evaluated their biological activities. Among these, some exhibited significant antiproliferative activity in vitro against multiple cancer cell lines, suggesting a promising avenue for drug development .
  • In Vivo Studies :
    Animal studies assessing the toxicity and efficacy of pyrazole compounds demonstrated their safety profiles and therapeutic potential, with some compounds showing no adverse effects at high doses (LD50 > 2000 mg/kg) .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H

InChI Key

BUNHIQMCHBHYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Cl)C=O

Origin of Product

United States

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